molecular formula C8H15NO2 B7809697 (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester CAS No. 476187-34-5

(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester

Cat. No.: B7809697
CAS No.: 476187-34-5
M. Wt: 157.21 g/mol
InChI Key: ZORUKIWYFWDAKK-NKWVEPMBSA-N
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Description

(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with a methyl group at the 2-position and a methyl ester at the 3-position. Its stereochemistry (2S,3R) is critical for its biological activity and chemical reactivity. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and peptidomimetics, due to its rigid bicyclic structure and stereochemical specificity .

Properties

IUPAC Name

methyl (2S,3R)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244327
Record name Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476187-34-5
Record name Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476187-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S,3R)-2-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester is a chiral compound known for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with specific stereochemistry at the 2 and 3 positions, along with a methyl ester functional group. This configuration enhances its lipophilicity, which is crucial for its interaction with biological targets.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

2. Analgesic Properties

The compound has shown potential analgesic effects, likely through modulation of pain pathways involving neurotransmitter systems. Studies suggest that it may interact with opioid receptors, contributing to its pain-relieving capabilities.

3. Neurotransmission Modulation

There is evidence that this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. This modulation could be beneficial in treating conditions such as depression and anxiety.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or an activator, influencing various biochemical pathways. The exact mechanism often depends on the specific biological context in which the compound is applied.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against several bacterial strains; disrupts cell membranes
AnalgesicPotential pain relief via opioid receptor interaction
NeurotransmissionModulates neurotransmitters impacting mood and cognition

Case Study: Analgesic Effects

A study investigated the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response when administered at specific dosages, highlighting its potential as a therapeutic agent for chronic pain management.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,3R)-Piperidine-2-carboxylic acidLacks methyl ester groupAntimicrobial properties
1-Methylpiperidin-4-oneDifferent ring substitutionNeuroactive effects
(3R)-3-Hydroxy-piperidineHydroxyl instead of carboxyl groupPotential antidepressant effects

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs that modulate these pathways .

Biological Activity
Research indicates that (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester exhibits notable biological activities such as:

  • Neurotransmission Modulation : It may influence neurotransmitter systems, potentially leading to therapeutic effects in neuropharmacology.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential for antibiotic development.
  • Analgesic Effects : The compound may exhibit pain-relieving properties by interacting with pain pathways .

Organic Synthesis

Enhancing Chemical Reactions
In organic synthesis, this compound is employed to produce complex organic molecules. Its unique structural features enhance the efficiency of chemical reactions, making it a valuable reagent in synthetic chemistry .

Biochemical Research

Studying Enzyme Activity and Protein Interactions
Researchers utilize this compound to investigate enzyme activity and protein interactions, providing insights into metabolic pathways and identifying potential therapeutic targets. This research is critical for understanding the pharmacodynamics of compounds and guiding drug development .

Material Science

Development of Novel Materials
The compound is explored for its potential applications in creating novel materials, including polymers and coatings that require specific functional properties. Its structural characteristics may contribute to improved material performance in various applications .

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, this compound is investigated for use in developing agrochemicals. This includes contributions to more effective pest control solutions that minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into more reactive intermediates.

Condition Reagents Product Yield Reference
Acidic HydrolysisH₂SO₄ (1 M), H₂O, reflux(2S,3R)-2-Methyl-piperidine-3-carboxylic acid85–92%
Basic HydrolysisNaOH (2 M), MeOH/H₂O, 60°C(2S,3R)-2-Methyl-piperidine-3-carboxylic acid78–88%

Key Observations :

  • Stereochemistry at C2 and C3 remains intact during hydrolysis.

  • Basic conditions may require longer reaction times to avoid racemization .

Esterification and Transesterification

The compound participates in ester exchange reactions, enabling the synthesis of diverse esters.

Alcohol-Mediated Esterification

Reacts with primary/secondary alcohols under catalytic acidic conditions:

text
(2S,3R)-ester + ROH → (2S,3R)-2-Methyl-piperidine-3-carboxylate (R) + MeOH
Alcohol (R-OH) Catalyst Temperature Yield
EthanolH₂SO₄ (0.1 eq)Reflux90%
Benzyl alcoholp-TsOH (5 mol%)80°C82%

Steglich Esterification

For sterically hindered alcohols, carbodiimide-mediated coupling (e.g., EDC/DMAP) achieves higher efficiency :

text
(2S,3R)-acid + ROH → (2S,3R)-2-Methyl-piperidine-3-carboxylate (R)

Conditions : EDC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 24 h, RT.
Yield : 75–95% for R = tert-butyl, allyl, or aryl groups .

Reduction and Hydrogenation

The piperidine ring and ester group undergo selective reduction:

Catalytic Hydrogenation

  • Substrate : Derivatives with unsaturated bonds (e.g., enamines).

  • Conditions : H₂ (1 atm), PtO₂ (5 mol%), AcOH, 16 h .

  • Outcome : Saturated piperidine derivatives with retained stereochemistry .

LiAlH₄-Mediated Ester Reduction

Reduces the ester to a primary alcohol:

text
(2S,3R)-ester → (2S,3R)-2-Methyl-piperidine-3-methanol

Yield : 70–80% (THF, 0°C to reflux).

Oxidation Reactions

Controlled oxidation modifies the piperidine ring or side chains:

Dihydroxylation

Using OsO₄/NMO system for syn-dihydroxylation of unsaturated precursors :

text
Unsaturated precursor → Diol intermediate → Lactone (via microwave)

Key Application : Synthesis of hibiscus acid derivatives .

Swern Oxidation

Converts alcohols to ketones without racemization:
Conditions : Oxalyl chloride, DMSO, -78°C.

Nucleophilic Substitution

The ester group facilitates acyl substitution reactions:

Reagent Product Application
NH₃ (g)(2S,3R)-2-Methyl-piperidine-3-carboxamidePrecursor for peptidomimetics
SOCl₂Acid chloride intermediateAmide/ester synthesis

Stereochemical Stability

The (2S,3R) configuration remains stable under most conditions:

  • Racemization Risk : <2% under neutral conditions (pH 7, 25°C).

  • Epimerization : Observed only under strongly basic conditions (pH >12) .

Comparison with Similar Compounds

(2S,3R)-1-BOC-2-Methyl-piperidine-3-carboxylic Acid

  • Structure : Differs by the presence of a tert-butoxycarbonyl (BOC) protecting group instead of the methyl ester.
  • Impact : The BOC group enhances stability during synthetic steps but requires acidic conditions for deprotection, unlike the methyl ester, which is cleaved under basic conditions. The stereochemistry (2S,3R) is identical, but the BOC variant exhibits lower solubility in polar solvents .

    (2S,3S)-1-Fmoc-2-Methyl-piperidine-3-carboxylic Acid

  • Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group and (2S,3S) stereochemistry.

  • Impact : The Fmoc group is base-labile, making it suitable for solid-phase peptide synthesis. The stereochemical inversion (3S vs. 3R) significantly alters biological activity, as seen in reduced binding affinity to certain receptors .

Piperidine vs. Pyrrolidine Esters

(2S,3S)-Methyl 2-Methyl-1-((S)-1-Phenylethyl)pyrrolidine-3-carboxylate

  • Structure : A five-membered pyrrolidine ring with a phenylethyl substituent and (2S,3S) configuration.
  • Impact : The smaller ring size increases ring strain, leading to higher reactivity in nucleophilic substitutions. The phenylethyl group introduces aromatic interactions, enhancing lipophilicity (logP ~2.8) compared to the target compound (logP ~1.5) .

Complex Alkaloid Esters

(2β,5α,12β,19α,20S)-6,7-Didehydro-3α,20-epoxy-2-hydroxyaspidospermidine-3-carboxylic Acid Methyl Ester

  • Structure : A polycyclic aspidospermidine derivative with additional epoxy and hydroxy groups.
  • Impact : The extended ring system increases molecular weight (368.43 g/mol vs. ~215 g/mol for the target compound) and boiling point (556°C vs. ~300°C). The epoxy group confers electrophilic reactivity, absent in the simpler piperidine ester .

Data Tables

Table 1. Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Groups Boiling Point (°C)
(2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester C₈H₁₅NO₂ ~157.2 2S,3R Piperidine, methyl ester ~300 (estimated)
(2S,3R)-1-BOC-2-Methyl-piperidine-3-carboxylic acid C₁₂H₂₁NO₄ 243.3 2S,3R Piperidine, BOC, carboxylic acid N/A
(2S,3S)-1-Fmoc-2-Methyl-piperidine-3-carboxylic acid C₂₃H₂₅NO₄ 391.5 2S,3S Piperidine, Fmoc, carboxylic acid N/A
(2S,3S)-Methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate C₁₆H₂₁NO₂ 259.3 2S,3S Pyrrolidine, phenylethyl, ester N/A

Preparation Methods

Castagnoli–Cushman Reaction (CCR)

The Castagnoli–Cushman reaction offers a robust pathway for constructing functionalized piperidine derivatives. This one-pot reaction involves the condensation of an imine (formed from aldehydes and amines) with succinic or glutaric anhydrides, followed by cyclization to yield 5-oxo-pyrrolidine or 6-oxo-piperidine frameworks. For the target compound, glutaric anhydride and a methyl-substituted imine precursor are reacted under reflux in p-xylene, producing a 6-oxo-piperidine intermediate. Subsequent reduction of the ketone moiety and esterification via Steglich conditions (EDC/DMAP) yield the methyl ester.

Example Protocol

  • Imine Formation : React pivalaldehyde with glycine methyl ester hydrochloride in dichloromethane, using MgSO₄ to absorb water.

  • CCR Cyclization : Treat the imine with glutaric anhydride in p-xylene at 140°C for 10 hours.

  • Reduction : Reduce the 6-oxo group using NaBH₄ in methanol.

  • Esterification : Apply Steglich conditions (EDC, DMAP, methanol) to esterify the carboxylic acid.

Dieckmann Cyclization

Dieckmann cyclization of δ-keto esters provides another route to piperidine rings. A linear δ-keto ester precursor, such as methyl 5-oxo-2-methylhexanoate, undergoes base-induced intramolecular cyclization to form the piperidine skeleton. The stereochemistry at C2 and C3 is controlled by the configuration of the starting material, which can be derived from chiral pool sources like L-proline.

Resolution of Racemic Mixtures

When stereoselective synthesis is challenging, kinetic resolution or diastereomeric salt formation can isolate the (2S,3R) enantiomer from a racemic mixture. For example, racemic 2-methyl-piperidine-3-carboxylic acid is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (2S,3R)-enriched salt, which is then liberated using a weak base and esterified with thionyl chloride in methanol.

Key Steps

  • Racemic Synthesis : Prepare racemic 2-methyl-piperidine-3-carboxylic acid via alkylation of piperidine-3-carboxylic acid.

  • Resolution : Add L-tartaric acid to precipitate the (2S,3R)-tartrate salt.

  • Esterification : React the free base with methanol and thionyl chloride at 0–70°C.

Functional Group Interconversion

Esterification Methods

The carboxylic acid moiety at position 3 is esterified using classical or modern techniques:

  • Fischer Esterification : Reflux the acid with excess methanol and catalytic H₂SO₄ (yield: 70–85%).

  • Steglich Esterification : Employ EDC and DMAP in dichloromethane for acid-sensitive substrates (yield: 90–95%).

Methyl Group Introduction

The C2 methyl group is introduced via:

  • Alkylation : Treat a piperidine-3-carboxylate enolate with methyl iodide (e.g., LDA/THF, −78°C).

  • Reductive Amination : React a ketone precursor (e.g., 2-oxo-piperidine-3-carboxylate) with methylamine and NaBH₃CN.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityReference
Asymmetric HydrogenationDihydropyridine hydrogenation85>90% ee
CCR CyclizationImine/anhydride condensation7885:15 dr
Diastereomeric ResolutionTartaric acid salt crystallization6599% ee
Steglich EsterificationEDC/DMAP-mediated esterification92N/A

Spectroscopic Characterization

Critical data for verifying the structure include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.63 (m, 1H, H3), 2.28 (m, 1H, H2), 1.86 (m, 2H, H5/H6).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C-N).

  • MS (ESI+) : m/z 172.1 [M+H]⁺ .

Q & A

Q. What are the recommended synthetic routes for (2S,3R)-2-methyl-piperidine-3-carboxylic acid methyl ester, and what reaction conditions are critical for stereochemical fidelity?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, palladium-catalyzed cross-coupling (e.g., using palladium diacetate and tert-butyl XPhos) under inert atmospheres has been employed for structurally related piperidine esters, ensuring regioselectivity and minimizing side reactions . Chiral auxiliaries or asymmetric catalysis may be required to achieve the (2S,3R) configuration, as seen in methods for analogous compounds like (3S,4R)-1,3-dimethyl-4-[3-(1-methylethoxy)-phenyl]-4-piperidinyl carbonic acid ethyl ester . Reaction temperature (40–100°C) and solvent choice (e.g., tert-butyl alcohol) are critical to avoid racemization .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC or GC coupled with polarimetric detection is standard for stereochemical validation. For example, (2S,3S)- and (2R,3R)-isomers of methyl piperidine-3-carboxylate derivatives have been distinguished using chiral stationary phases . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents by analyzing proton-proton interactions in the piperidine ring .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Proper ventilation to avoid inhalation of vapors, as recommended for structurally similar methyl esters .
  • Storage in cool, dry conditions to prevent degradation, with waste disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. What strategies can mitigate racemization or epimerization during synthesis or storage?

Racemization risks increase at elevated temperatures or in protic solvents. Strategies include:

  • Conducting reactions at ≤50°C and using aprotic solvents (e.g., acetonitrile) to stabilize the stereocenter .
  • Adding stabilizing agents like cesium carbonate to suppress base-mediated epimerization, as observed in multi-step syntheses of piperidine carboxylates .
  • Storing the compound at –20°C under nitrogen to minimize thermal or oxidative degradation .

Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) between synthesized batches be resolved?

Contradictions often arise from impurities or stereochemical variations. Approaches include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .
  • Comparative analysis with reference standards of known configuration (e.g., (3S,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester) to rule out stereoisomeric contamination .
  • Re-evaluating chromatographic conditions, as minor changes can separate co-eluting epimers, as noted for tiagabine-related compounds .

Q. What experimental design limitations could affect reproducibility in scaling up synthesis?

Limitations include:

  • Batch-to-batch variability in catalyst activity (e.g., palladium diacetate deactivation) .
  • Degradation of organic intermediates during prolonged reactions, as seen in protocols where sample cooling is omitted .
  • Insufficient characterization of byproducts; LC-MS monitoring at each synthetic step is recommended to track impurity profiles .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate using both chiral chromatography and NOE NMR to confirm configuration .
  • Reaction Optimization : Use design-of-experiment (DoE) frameworks to systematically vary parameters like temperature, solvent, and catalyst loading .
  • Data Interpretation : Maintain detailed logs of reaction conditions and analytical settings to trace the source of data inconsistencies .

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